N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide
Description
N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S2/c1-5-18(6-2)16(15-7-8-23-12-15)9-17-24(20,21)19-10-13(3)22-14(4)11-19/h7-8,12-14,16-17H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKDMRZBKTZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNS(=O)(=O)N1CC(OC(C1)C)C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are reacted with morpholine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Mechanism of Action
The mechanism by which N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, lidocaine is a local anesthetic and antiarrhythmic agent.
Uniqueness
N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide is unique due to its combination of a morpholine ring, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it useful in material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
